N-(4-ethoxyphenyl)-3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carboxamide N-(4-ethoxyphenyl)-3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carboxamide
Brand Name: Vulcanchem
CAS No.: 2549064-39-1
VCID: VC11831832
InChI: InChI=1S/C17H22N4O2/c1-3-23-16-6-4-15(5-7-16)19-17(22)20-10-14(11-20)12-21-9-13(2)8-18-21/h4-9,14H,3,10-12H2,1-2H3,(H,19,22)
SMILES: CCOC1=CC=C(C=C1)NC(=O)N2CC(C2)CN3C=C(C=N3)C
Molecular Formula: C17H22N4O2
Molecular Weight: 314.4 g/mol

N-(4-ethoxyphenyl)-3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carboxamide

CAS No.: 2549064-39-1

Cat. No.: VC11831832

Molecular Formula: C17H22N4O2

Molecular Weight: 314.4 g/mol

* For research use only. Not for human or veterinary use.

N-(4-ethoxyphenyl)-3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carboxamide - 2549064-39-1

Specification

CAS No. 2549064-39-1
Molecular Formula C17H22N4O2
Molecular Weight 314.4 g/mol
IUPAC Name N-(4-ethoxyphenyl)-3-[(4-methylpyrazol-1-yl)methyl]azetidine-1-carboxamide
Standard InChI InChI=1S/C17H22N4O2/c1-3-23-16-6-4-15(5-7-16)19-17(22)20-10-14(11-20)12-21-9-13(2)8-18-21/h4-9,14H,3,10-12H2,1-2H3,(H,19,22)
Standard InChI Key CEZGJSGGSDWNLN-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)NC(=O)N2CC(C2)CN3C=C(C=N3)C
Canonical SMILES CCOC1=CC=C(C=C1)NC(=O)N2CC(C2)CN3C=C(C=N3)C

Introduction

Chemical Characteristics

PropertyValue
SolubilityLikely soluble in organic solvents such as DMSO or ethanol.
StabilityStable under standard laboratory conditions; sensitive to strong acids or bases.
Spectroscopic FeaturesPredicted IR peaks for NH (amide) and C=O groups; NMR signals for aromatic protons, pyrazole, and azetidine hydrogens.

Synthesis

The synthesis of N-(4-ethoxyphenyl)-3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carboxamide likely involves the following steps:

  • Preparation of Azetidine Intermediate:

    • Starting with azetidine derivatives, functionalization at the nitrogen atom can be achieved using appropriate carboxylic acid derivatives or acyl chlorides.

  • Introduction of Pyrazole Moiety:

    • The pyrazole group can be introduced via alkylation or nucleophilic substitution reactions using a pyrazole precursor such as 4-methylpyrazole.

  • Attachment of Ethoxyphenyl Group:

    • The ethoxyphenyl substituent can be added through amide bond formation using 4-ethoxyaniline and coupling reagents like EDC or DCC.

General Reaction Scheme

Azetidine Derivative+4-Methylpyrazole+4-EthoxyanilineTarget Compound (via coupling reactions).\text{Azetidine Derivative} + \text{4-Methylpyrazole} + \text{4-Ethoxyaniline} \rightarrow \text{Target Compound (via coupling reactions).}

Potential Applications

This compound's structure suggests potential utility in pharmaceutical research due to its functional groups:

Pharmacological Activities

  • Anti-inflammatory Activity: Pyrazoles are well-documented for their COX-inhibitory properties.

  • Antimicrobial Potential: The azetidine ring could enhance activity against bacterial strains.

  • Anticancer Research: Carboxamide derivatives often show cytotoxic effects against cancer cells.

Drug Design

The combination of azetidine and pyrazole motifs makes this compound a promising scaffold for designing enzyme inhibitors or receptor antagonists.

Analytical Characterization

To confirm the identity and purity of the compound, the following techniques are recommended:

Spectroscopic Analysis

TechniqueExpected Observations
IR SpectroscopyPeaks for NH (~3300 cm1^{-1}), C=O (~1650 cm1^{-1})
1H^1H-NMRSignals for aromatic protons, pyrazole methyl group, azetidine protons
13C^{13}C-NMRCarbon signals corresponding to carboxamide carbonyl, aromatic carbons

Mass Spectrometry

The molecular ion peak at m/z=318m/z = 318 confirms the molecular weight.

Biological Implications

Although no direct studies on this specific compound were found in the sources provided, its structural analogs suggest the following:

  • High binding affinity to enzymes due to hydrogen-bonding capabilities of the carboxamide group.

  • Favorable pharmacokinetics owing to the lipophilic ethoxyphenyl group.

Further studies involving molecular docking and in vitro assays are required to evaluate its efficacy fully.

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